Alstonine

描述

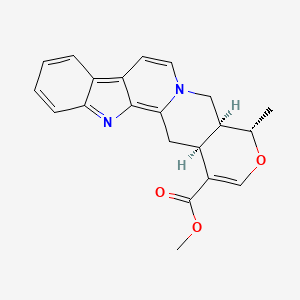

Structure

3D Structure

属性

IUPAC Name |

methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTGDNHDOZPMIW-RCBQFDQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201115727 | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

642-18-2 | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19α,20α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=642-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alstonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxayohimbanium, 3,4,5,6,16,17-hexadehydro-16-(methoxycarbonyl)-19-methyl-, inner salt, (19alpha,20alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201115727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALSTONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SB0M27Q90X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Alstonine: From Traditional Nigerian Medicine to a Novel Antipsychotic Lead

An In-depth Technical Guide on the Discovery, Traditional Use, and Pharmacological Profile of Alstonine

Abstract: This document provides a comprehensive technical overview of the indole alkaloid this compound, with a specific focus on its discovery stemming from traditional Nigerian psychiatric practices and its potential as a novel antipsychotic agent. It details the ethnopharmacological journey that identified this compound as the major bioactive component in remedies used for mental illnesses. This guide presents quantitative data from key preclinical studies in structured tables, outlines detailed experimental protocols, and visualizes the proposed mechanisms of action and research workflows using Graphviz diagrams. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering an in-depth look into a unique example of ethnopharmacology-driven innovation.

Introduction: The Ethnopharmacological Origin of a Novel Antipsychotic

The development of new antipsychotic medications is hampered by an incomplete understanding of the pathophysiology of disorders like schizophrenia. While classical and atypical antipsychotics have been pivotal, they are associated with significant side effects and are not effective for all patients.[1][2] This has spurred the search for innovative therapeutic agents, with natural products derived from traditional medicine being a promising frontier.

This compound is a pentacyclic indole alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria.[3] Its journey into modern pharmacology is a compelling case study in ethnopharmacology. The investigation into this compound was initiated following an expedition in Nigeria, where traditional psychiatrists were observed using a plant-based remedy to treat mental illnesses.[1][4] Subsequent analysis identified this compound as the primary component of this remedy.[4] Preclinical studies have since revealed that this compound possesses a potent antipsychotic-like profile, yet its mechanism of action appears to be distinct from existing drugs, suggesting a novel therapeutic pathway.[5][6]

This guide synthesizes the available technical data on this compound, covering its traditional roots, pharmacological effects, and the experimental methodologies used to elucidate its unique properties.

Discovery and Traditional Use in Nigerian Medicine

The scientific investigation of this compound as an antipsychotic agent originated from an ethnopharmacological study among the Igbo people of Nigeria.[4] Researchers collaborated with a traditional psychiatrist who utilized a plant-based preparation to manage mental health disorders.[4] This traditional use provided the foundational rationale for a targeted scientific inquiry into the remedy's bioactive constituents.

Alstonia boonei De Wild (Apocynaceae), a large evergreen tree native to West Africa, is a primary source of this compound and is extensively used in Nigerian folk medicine.[7][8] Locally known by names such as 'Ahùn' (Yoruba) and 'Égbū' (Igbo), its stem bark is the most commonly used part for medicinal preparations.[9]

Traditional Preparation and Use: In traditional Nigerian practice, the stem bark of Alstonia boonei is often prepared as a decoction or infusion.[8][10] It is used to treat a wide array of ailments, including malaria, fever, rheumatic pains, and insomnia.[7] Its application in traditional psychiatry is consistent with the sedative and anxiolytic properties later confirmed in preclinical models.[4][11] The traditional knowledge surrounding this plant was instrumental in guiding the isolation and pharmacological evaluation of this compound.[4]

Phytochemical Analysis

The stem bark of Alstonia boonei is rich in various secondary metabolites.[12] Phytochemical screening has consistently confirmed the presence of alkaloids as a major class of compounds, which is responsible for many of its therapeutic effects.[7][11]

Qualitative Phytochemical Screening

The following table summarizes the typical phytochemical constituents found in the stem bark of Alstonia boonei.

| Phytochemical Class | Presence |

| Alkaloids | + |

| Tannins | + |

| Saponins | + |

| Flavonoids | + |

| Steroids | + |

| Terpenoids | + |

| Cardiac Glycosides | + |

| Anthraquinones | - |

| (Data compiled from multiple sources)[7][13][14] | |

| "+": Present; "-": Absent |

Protocol: General Method for Alkaloid Isolation and Characterization

The isolation of this compound and other alkaloids from Alstonia boonei typically involves classical phytochemistry techniques.

Protocol 1: Alkaloid Extraction and Isolation

-

Collection and Preparation: The plant material (e.g., stem bark) is collected, air-dried, and pulverized into a fine powder.[15]

-

Extraction: The powdered material is subjected to extraction, often by soaking in a solvent mixture like dichloromethane and methanol (1:1 v/v).[16]

-

Acid-Base Partitioning: The crude extract is partitioned between an acidic aqueous solution and an organic solvent to separate alkaloids from neutral and acidic compounds. The aqueous layer, containing the protonated alkaloids, is then basified, and the free alkaloids are extracted back into an organic solvent.

-

Chromatography: The resulting alkaloid-rich fraction is subjected to column chromatography over silica gel.[16]

-

Fraction Monitoring: Eluted fractions are monitored using Thin Layer Chromatography (TLC) to identify those containing the target compounds.[16]

-

Purification: Fractions containing the compound of interest are combined and further purified using techniques like preparative TLC or recrystallization.

-

Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (1D and 2D NMR) and Mass Spectrometry (MS).[16][17]

Pharmacological Profile: Preclinical Antipsychotic Activity

This compound exhibits a distinct antipsychotic profile in rodent models, resembling atypical antipsychotics like clozapine more than typical agents like haloperidol.[4][6] Its activity has been demonstrated in several predictive behavioral models.

Quantitative Data from Behavioral and Neurochemical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: Effects of this compound in Animal Models of Psychosis

| Experimental Model | Species | This compound Dose (mg/kg, i.p.) | Observed Effect |

| Amphetamine-Induced Lethality | Mice | 0.5 - 2.0 | Prevention of lethality |

| Apomorphine-Induced Stereotypy | Mice | Not specified | Inhibition of stereotypy |

| MK-801-Induced Hyperlocomotion | Mice | 0.1, 0.5, 1.0 | Prevention of hyperlocomotion |

| Haloperidol-Induced Catalepsy | Mice | Not specified | Reversal of catalepsy |

| (Data compiled from multiple sources)[2][4][18] |

Table 2: Neurochemical Effects of this compound

| Assay | Brain Region | This compound Effect |

| [³H]Spiperone Binding (D₂ Receptor) | Striatum | No direct interaction/displacement |

| [³H]SCH23390 Binding (D₁ Receptor) | Striatum | No direct interaction/displacement |

| Serotonin (5-HT) Levels (HPLC) | Frontal Cortex | Increased |

| 5-HIAA (Serotonin Metabolite) Levels (HPLC) | Frontal Cortex & Striatum | Increased |

| Dopamine (DA) Uptake (Synaptosomes) | Striatum | Increased after acute treatment |

| (Data compiled from multiple sources)[4][5][6][19] |

Detailed Experimental Protocols

Protocol 2: MK-801-Induced Hyperlocomotion Test This model is used to assess potential antipsychotic activity by measuring the ability of a compound to counteract the locomotor-stimulating effects of the NMDA receptor antagonist MK-801.[4]

-

Animals: Adult male mice (e.g., CF1 strain) are used.[20]

-

Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., number of beam breaks).

-

Procedure:

-

Mice are habituated to the test room for at least 1 hour before the experiment.

-

Animals are pre-treated with either vehicle (saline), a reference drug (e.g., clozapine), or this compound (0.1, 0.5, 1.0 mg/kg, intraperitoneally).[4]

-

After a set period (e.g., 30 minutes), animals are administered MK-801 (e.g., 0.2 mg/kg, i.p.).

-

Immediately following MK-801 injection, mice are placed in the open-field arena, and their locomotor activity is recorded for a specified duration (e.g., 30-60 minutes).

-

-

Data Analysis: The total number of beam breaks or distance traveled is compared between treatment groups using statistical methods like ANOVA followed by post-hoc tests.[21] A significant reduction in MK-801-induced activity indicates potential antipsychotic-like effects.

Protocol 3: Dopamine Uptake Assay This assay determines the effect of a compound on the reuptake of dopamine into nerve terminals.[5]

-

Preparation of Synaptosomes:

-

Striatal tissue is dissected from mouse brains and homogenized in a buffered sucrose solution.

-

The homogenate is centrifuged at a low speed to remove nuclei and debris.

-

The supernatant is then centrifuged at a higher speed to pellet the synaptosomes (nerve terminals). The pellet is resuspended in an appropriate buffer.

-

-

Uptake Procedure:

-

Synaptosomes are pre-incubated at 37°C with either vehicle or varying concentrations of this compound.

-

The uptake reaction is initiated by adding a low concentration of radiolabeled dopamine (e.g., [³H]DA).

-

The reaction is allowed to proceed for a short period (e.g., 5 minutes) and is then terminated by rapid filtration through glass fiber filters, trapping the synaptosomes.

-

Non-specific uptake is determined by running parallel reactions at 4°C or in the presence of a known dopamine transporter inhibitor.

-

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The specific uptake is calculated by subtracting non-specific uptake from total uptake. The effect of this compound is expressed as a percentage of the control (vehicle) uptake.

Proposed Mechanism of Action

A key finding that distinguishes this compound from most antipsychotics is its lack of direct interaction with dopamine D₁ or D₂ receptors.[2][4] This suggests an innovative mechanism of action that indirectly modulates dopaminergic and other neurotransmitter systems implicated in psychosis.

The evidence points to the following key pathways:

-

Serotonergic System: this compound's antipsychotic-like effects appear to be mediated by serotonin 5-HT₂ₐ and 5-HT₂C receptors.[3][6] Its action at these receptors is thought to indirectly influence downstream dopamine and glutamate signaling.[4] The prevention of this compound's anxiolytic effects by the 5-HT₂ₐ/₂C antagonist ritanserin supports this hypothesis.[4]

-

Dopaminergic System: While not binding directly to D₂ receptors, this compound modulates the dopamine system. Acutely, it increases dopamine uptake in the striatum, a mechanism that differs significantly from the receptor blockade of typical antipsychotics.[5] This indirect modulation may contribute to its antipsychotic effects without causing the extrapyramidal side effects associated with D₂ antagonism.[6]

-

Glutamatergic System: this compound has been shown to reverse behavioral changes induced by the NMDA receptor antagonist MK-801.[4] This, coupled with its interaction with serotonin receptors that are known to modulate glutamate transmission, suggests a potential role in correcting the glutamate hypoactivity implicated in schizophrenia.[4]

Visualization of Signaling Pathways and Workflows

Caption: Proposed mechanism of this compound vs. typical antipsychotics.

References

- 1. ANTIPSYCHOTIC PROFILE OF this compound: ETHNOPHARMACOLOGY OF A TRADITIONAL NIGERIAN BOTANICAL REMEDY | International Society for Horticultural Science [ishs.org]

- 2. Antipsychotic profile of this compound: ethnopharmacology of a traditional Nigerian botanical remedy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formulation and Evaluation of Alstonia boonei Stem Bark Powder Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Ethnobotany and Pharmacological Importance of Alstonia boonei De Wild (Apocynaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytochemical analysis, in vitro and in silico effects from Alstonia boonei De Wild stem bark on selected digestive enzymes and adipogenesis in 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. remedypublications.com [remedypublications.com]

- 11. longdom.org [longdom.org]

- 12. journals.unizik.edu.ng [journals.unizik.edu.ng]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. oatext.com [oatext.com]

- 16. Phytochemical investigation of Alstonia Boonei for Antimicrobial activities [kyuspace.kyu.ac.ug]

- 17. Alstoboonine, an Ulean-Type Indole Alkaloid from Alstonia boonei Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. researchgate.net [researchgate.net]

- 20. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Alstonine Biosynthesis Pathway in Catharanthus roseus

Audience: Researchers, scientists, and drug development professionals.

Introduction

Catharanthus roseus (L.) G. Don, commonly known as the Madagascar periwinkle, is a plant of significant medicinal importance due to its production of a diverse array of terpenoid indole alkaloids (TIAs). More than 130 of these compounds have been identified from this plant, some of which possess potent pharmacological activities.[1][2][3] Among the most notable are the anti-cancer agents vinblastine and vincristine, and the antihypertensive compound ajmalicine.[2][4] This guide focuses on the biosynthesis of alstonine, a pentacyclic indole alkaloid with demonstrated antipsychotic and anxiolytic properties.[5][6][7][8] Understanding the intricate enzymatic steps and regulatory networks governing this compound production is crucial for developing metabolic engineering and synthetic biology strategies to enhance its yield for pharmaceutical applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound, like all TIAs in C. roseus, originates from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole moiety via tryptophan, and the methylerythritol phosphate (MEP) pathway, which supplies the terpenoid precursor, secologanin.[2][3][9] The core pathway involves a series of enzymatic conversions, leading from these primary precursors to the central intermediate strictosidine, and subsequently through a branched pathway to this compound.

The key steps are:

-

Tryptamine Formation: The shikimate pathway produces L-tryptophan, which is then decarboxylated by Tryptophan Decarboxylase (TDC) to yield tryptamine.[10][11][12]

-

Secologanin Formation: The MEP pathway generates geraniol. Through a multi-step process involving enzymes like Geraniol 10-hydroxylase (G10H), the iridoid glucoside secologanin is formed.[9]

-

Strictosidine Synthesis: In a crucial condensation step, Strictosidine Synthase (STR) catalyzes the stereospecific Pictet-Spengler reaction between tryptamine and secologanin to form strictosidine, the universal precursor for all TIAs.[12][13][14]

-

Formation of a Reactive Intermediate: Strictosidine β-D-glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive and unstable aglycone.[15][16]

-

Cathenamine Formation: The strictosidine aglycone spontaneously rearranges and is enzymatically converted to cathenamine. This step involves an equilibrium between cathenamine, epicathenamine, and the open-ring form, 4,21-dehydrogeissoschizine.[17] Cathenamine synthase facilitates this conversion.[18]

-

Tetrahydrothis compound Synthesis: The iminium form of the aglycone is reduced by the NADPH-dependent enzyme Tetrahydrothis compound Synthase (THAS) , a medium-chain dehydrogenase/reductase, to form tetrahydrothis compound.[15][19][20]

-

This compound Formation: In the final step, the cytochrome P450 enzyme This compound Synthase (AS) , also known as CrCYP71AY1, catalyzes the aromatization of tetrahydrothis compound to produce this compound.[15][20][21]

Quantitative Data

The efficiency and regulation of the this compound biosynthetic pathway can be understood through quantitative analysis of its key enzymes and metabolites.

Enzyme Kinetic Properties

The kinetic parameters of the initial enzymes in the TIA pathway are critical for determining the metabolic flux towards alkaloid production.

| Enzyme | Substrate | Km (µM) | Source |

| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 75 | [22] |

| Strictosidine Synthase (STR) | Tryptamine | ~9 | [23] |

| This compound Synthase (AS) | Tetrahydrothis compound | 19.6 | [21] |

Heterologous Production Titers

Metabolic engineering efforts in microorganisms provide a quantitative measure of pathway efficiency. The table below shows final this compound titers achieved in engineered Saccharomyces cerevisiae.

| Yeast Strain | Cultivation Method | This compound Titer (mg/L) | Source |

| Sc112 | Fed-batch (small scale) | 4.48 | [15] |

| ScH144 | Fed-batch (2-L bioreactor, ethanol feed) | 4.9 | [15] |

Experimental Protocols

Protocol for Tryptophan Decarboxylase (TDC) Purification

This protocol is adapted from methodologies for purifying TDC from C. roseus cell cultures.[22]

Objective: To purify TDC for kinetic analysis.

A. Buffer and Reagent Preparation

-

Extraction Buffer: 0.1 M Tris-HCl (pH 7.5), 5 mM EDTA, 10 mM 2-mercaptoethanol, 10% (w/v) Polyclar AT.

-

Chromatography Buffer A (Equilibration): 20 mM Tris-HCl (pH 7.5), 10 mM 2-mercaptoethanol.

-

Chromatography Buffer B (Elution): Buffer A + 1 M NaCl.

B. Enzyme Extraction

-

Freeze C. roseus hairy roots or cell suspension cultures in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract.

C. Ammonium Sulfate Precipitation

-

Slowly add solid ammonium sulfate to the crude extract to achieve 40-70% saturation while stirring on ice.

-

Centrifuge at 20,000 x g for 20 minutes.

-

Discard the supernatant and resuspend the pellet in a minimal volume of Chromatography Buffer A.

-

Dialyze the resuspended pellet against Buffer A overnight at 4°C.

D. Chromatographic Purification

-

Load the dialyzed sample onto a DEAE-Sepharose anion-exchange column pre-equilibrated with Buffer A.

-

Wash the column with Buffer A until the A280 returns to baseline.

-

Elute the bound proteins using a linear gradient of 0-100% Buffer B.

-

Collect fractions and assay for TDC activity.

-

Pool the active fractions and concentrate them. Further purification can be achieved using gel filtration or hydrophobic interaction chromatography.

Protocol for Strictosidine Synthase (STR) Enzyme Assay

This protocol is based on the condensation reaction catalyzed by STR.[23]

Objective: To determine the activity of STR in a protein extract.

A. Reagents

-

Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.0).

-

Substrates: Tryptamine hydrochloride (10 mM stock), Secologanin (5 mM stock).

-

Stopping Reagent: 1 M HCl.

-

Enzyme: Purified or partially purified STR extract.

B. Assay Procedure

-

Prepare the reaction mixture in a microcentrifuge tube:

-

80 µL Assay Buffer

-

10 µL Tryptamine stock (final concentration 1 mM)

-

10 µL Enzyme extract

-

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding 10 µL of Secologanin stock (final concentration 0.5 mM).

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 1 M HCl.

-

Centrifuge at 15,000 x g for 5 minutes to pellet precipitated protein.

-

Analyze the supernatant for strictosidine formation using HPLC-UV at 225 nm.

C. Data Analysis

-

Quantify the strictosidine peak area against a standard curve.

-

Calculate enzyme activity as nkat/mg of protein (nanokatals per milligram), where one katal is the conversion of one mole of substrate per second.

Regulatory Mechanisms

The biosynthesis of this compound is tightly regulated at the transcriptional level, primarily by plant stress hormones like jasmonates (JA). Fungal elicitors or wounding can trigger JA signaling, leading to the activation of a cascade of transcription factors.

Master regulators, such as the MYC2 transcription factor, are activated by JA. MYC2, in turn, induces the expression of other transcription factors, including the Octadecanoid-responsive Catharanthus AP2-domain (ORCA) proteins. These ORCA transcription factors bind to specific jasmonate- and elicitor-responsive elements (JERE) in the promoters of TIA pathway genes, such as TDC and STR, leading to their coordinated upregulation and an increased flux into the alkaloid pathway.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathway of terpenoid indole alkaloids in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymology of indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. d-nb.info [d-nb.info]

- 10. Tryptophan decarboxylase from transformed roots of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. uniprot.org [uniprot.org]

- 12. researchgate.net [researchgate.net]

- 13. uniprot.org [uniprot.org]

- 14. Strictosidine synthase - Wikipedia [en.wikipedia.org]

- 15. Biosynthesis of natural and halogenated plant monoterpene indole alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Unlocking the Diversity of Alkaloids in Catharanthus roseus: Nuclear Localization Suggests Metabolic Channeling in Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 21. uniprot.org [uniprot.org]

- 22. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. portlandpress.com [portlandpress.com]

Alstonine's Mechanism of Action in the Central Nervous System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alstonine, an indole alkaloid, presents a unique and compelling profile as a potential antipsychotic agent. Extensive preclinical studies have demonstrated its atypical antipsychotic-like effects, distinguishing it from conventional and many second-generation antipsychotics. The core of this compound's mechanism of action in the central nervous system (CNS) does not lie in direct antagonism of dopamine D2 or serotonin 5-HT2A receptors, the primary targets of classical and many atypical antipsychotics. Instead, this compound appears to exert its effects through a more nuanced, indirect modulation of dopaminergic and serotonergic systems, with significant involvement of 5-HT2A/2C and NMDA glutamate receptors. This guide provides a comprehensive technical overview of the available data on this compound's mechanism of action, including quantitative data, detailed experimental protocols, and visualizations of its proposed signaling pathways and experimental workflows.

Pharmacological Profile: An Atypical Antipsychotic

This compound has been identified as the major component of a plant-based remedy traditionally used in Nigeria for the treatment of mental illness.[1] In rodent models, it exhibits a clear antipsychotic-like profile, effectively mitigating behaviors considered analogous to the positive, negative, and cognitive symptoms of schizophrenia.[2][3]

Efficacy in Preclinical Models of Psychosis

This compound has demonstrated efficacy in several key behavioral paradigms used to screen for antipsychotic activity:

-

Amphetamine-Induced Lethality: this compound prevents amphetamine-induced lethality in grouped mice, a model sensitive to D2 receptor antagonists.[4] This effect is observed at doses between 0.5 and 2.0 mg/kg (i.p.), following an inverted U-shaped dose-response curve.[4]

-

Apomorphine-Induced Stereotypy: this compound has been shown to reduce stereotyped behaviors induced by the dopamine agonist apomorphine.[5]

-

Haloperidol-Induced Catalepsy: A hallmark of its atypical profile, this compound prevents catalepsy induced by the typical antipsychotic haloperidol, suggesting it does not produce the same level of extrapyramidal side effects.[5]

-

MK-801-Induced Behaviors: this compound counteracts hyperlocomotion and social interaction deficits induced by the NMDA receptor antagonist MK-801, models relevant to the positive and negative symptoms of schizophrenia, respectively.[2] It also prevents MK-801-induced working memory deficits, suggesting a potential benefit for cognitive symptoms.[2]

Receptor Binding Profile

A pivotal aspect of this compound's mechanism of action is its notable lack of direct, high-affinity binding to the primary receptors targeted by traditional antipsychotics.

Dopamine and Serotonin Receptor Interactions

Radioligand binding assays have consistently shown that this compound does not significantly interact with dopamine D1, D2, and serotonin 5-HT2A receptors.[4] While specific high-throughput screening data with a broad panel of CNS receptors is not extensively published, the available evidence from displacement studies with radioligands such as [3H]Spiperone and [3H]SCH23390 indicates a lack of direct binding to these key receptors.[4]

Table 1: Summary of this compound's Receptor Binding Profile (Qualitative)

| Receptor Target | Radioligand Used for Displacement | This compound Interaction | Reference |

| Dopamine D1 | [3H]SCH23390 | No significant interaction | [4] |

| Dopamine D2 | [3H]Spiperone | No significant interaction | [4] |

| Serotonin 5-HT2A | [3H]Spiperone | No significant interaction | [4] |

Note: Quantitative Ki or IC50 values from comprehensive binding assays on this compound are not widely reported in the reviewed literature. The data presented is based on qualitative descriptions from displacement curve analyses.

Neurochemical Effects: Indirect Modulation of Neurotransmitter Systems

While this compound does not directly bind to key dopamine and serotonin receptors, it significantly alters the neurochemistry of these systems.

Effects on Dopaminergic Systems

High-performance liquid chromatography (HPLC) studies of brain tissue from this compound-treated mice reveal a complex modulation of the dopamine system. This compound has been shown to increase intraneuronal dopamine catabolism.[3][6] This is evidenced by an increase in the levels of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in both the frontal cortex and striatum.[3] This suggests that this compound may enhance the activity of monoamine oxidase (MAO) or interfere with dopamine storage. Furthermore, some evidence suggests that acute treatment with this compound can increase dopamine uptake in striatal synaptosomes.[2]

Effects on Serotonergic Systems

This compound appears to increase overall serotonergic transmission.[3][6] HPLC analysis has demonstrated an increase in serotonin (5-HT) levels in the frontal cortex and an increase in its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in both the frontal cortex and striatum.[3] The anxiolytic effects of this compound are blocked by the 5-HT2A/2C receptor antagonist ritanserin, strongly implicating these receptors in its mechanism of action.[7] The antipsychotic-like effects of this compound in models of positive, negative, and cognitive symptoms are also prevented by ritanserin, highlighting the central role of 5-HT2A/2C receptors.[2]

Table 2: Summary of this compound's Effects on Brain Monoamines

| Brain Region | Neurotransmitter/Metabolite | Effect of this compound | Reference |

| Frontal Cortex | Dopamine (DA) | ↓ | [3] |

| DOPAC | ↑ | [3] | |

| Serotonin (5-HT) | ↑ | [3] | |

| 5-HIAA | ↑ | [3] | |

| Striatum | DOPAC | ↑ | [3] |

| 5-HIAA | ↑ | [3] |

Proposed Signaling Pathways

Based on the available data, the mechanism of action of this compound can be conceptualized as a multi-system modulation rather than a single-receptor blockade.

Serotonin 5-HT2A/2C Receptor-Mediated Effects

The blockade of this compound's behavioral effects by a 5-HT2A/2C antagonist suggests that its mechanism is critically dependent on signaling through these receptors. While this compound does not appear to bind directly to the 5-HT2A receptor orthosteric site, it may act as an inverse agonist or a negative allosteric modulator at 5-HT2A/2C receptors. This could lead to a downstream modulation of other neurotransmitter systems.

Figure 1: Proposed 5-HT2A/2C-mediated signaling cascade for this compound.

Indirect Modulation of the NMDA Receptor

This compound's ability to reverse the behavioral effects of the NMDA receptor antagonist MK-801 suggests an interaction with the glutamatergic system.[4] Since direct binding to NMDA receptors or effects on glutamate release have not been observed, it is hypothesized that this is an indirect effect, likely mediated by its actions on the serotonin system.[4] 5-HT2A receptor antagonists are known to modulate NMDA receptor function, and this provides a plausible link for this compound's effects.[4]

Figure 2: Hypothesized indirect modulation of NMDA receptors by this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the antipsychotic-like effects of this compound, based on commonly used methodologies in the field.

Amphetamine-Induced Lethality in Grouped Mice

-

Objective: To assess the ability of a compound to protect against the lethal effects of amphetamine in aggregated mice, a model sensitive to dopamine D2 receptor blockade.

-

Animals: Male Swiss mice, grouped 10 per cage.

-

Procedure:

-

Administer this compound (0.5-2.0 mg/kg) or vehicle intraperitoneally (i.p.).

-

After a 30-minute pretreatment period, administer d-amphetamine sulfate (e.g., 20 mg/kg, i.p.).

-

Observe the animals continuously for a specified period (e.g., 4 hours) and record the number of deaths in each group.

-

Calculate the percentage of protection against lethality for each dose of this compound.

-

Apomorphine-Induced Stereotypy

-

Objective: To evaluate the effect of a compound on stereotyped behaviors induced by the direct dopamine agonist, apomorphine.

-

Animals: Male mice or rats.

-

Procedure:

-

Administer this compound or vehicle i.p.

-

After a 30-minute pretreatment period, administer apomorphine hydrochloride (e.g., 1-5 mg/kg, subcutaneously).

-

Immediately place the animal in an observation cage.

-

At regular intervals (e.g., every 10 minutes for 1 hour), score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) using a standardized rating scale.[8]

-

Haloperidol-Induced Catalepsy

-

Objective: To determine if a compound can prevent or reverse the cataleptic state induced by a typical antipsychotic, indicating a lower propensity for extrapyramidal side effects.

-

Animals: Male mice or rats.

-

Procedure:

-

Administer this compound or vehicle i.p.

-

After a 30-minute pretreatment period, administer haloperidol (e.g., 1 mg/kg, i.p.).[1]

-

At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess for catalepsy using the bar test.[6][9][10][11]

-

For the bar test, gently place the animal's forepaws on a horizontal bar (e.g., 0.5 cm diameter, 4.5 cm high for mice).[10]

-

Measure the time (latency) until the animal removes both forepaws from the bar, with a pre-determined cut-off time (e.g., 180 seconds).[9]

-

HPLC Analysis of Brain Monoamines

-

Objective: To quantify the levels of dopamine, serotonin, and their metabolites in specific brain regions following drug administration.

-

Procedure:

-

Administer this compound (e.g., 1.0 mg/kg, i.p.) or vehicle to mice.[3]

-

After a specified time (e.g., 30 minutes), sacrifice the animals by decapitation.[3]

-

Rapidly dissect the brain regions of interest (e.g., frontal cortex, striatum) on a cold plate.

-

Homogenize the tissue in an appropriate solution (e.g., 0.1 M perchloric acid).

-

Centrifuge the homogenate and filter the supernatant.

-

Inject the supernatant into an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector for the separation and quantification of monoamines and their metabolites.[3]

-

Figure 3: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a departure from the classical receptor-antagonist model of antipsychotic action. Its mechanism, characterized by an absence of direct D2/5-HT2A receptor blockade and a reliance on indirect modulation of dopamine and serotonin systems, likely through 5-HT2A/2C receptor interactions, offers a promising avenue for the development of novel antipsychotics with a potentially improved side-effect profile.

Future research should focus on:

-

Comprehensive Receptor Screening: A broad radioligand binding panel is necessary to definitively rule out other potential direct targets and to provide quantitative binding data.

-

Elucidation of Downstream Signaling: Studies investigating the effects of this compound on G-protein coupling, second messenger systems (e.g., cAMP, IP3), and downstream protein kinases are crucial to fully map its signaling pathways.

-

In-depth Neurochemical Analysis: Further investigation into this compound's effects on dopamine synthesis, packaging, and transport will provide a more complete picture of its impact on dopaminergic homeostasis.

-

Clinical Investigation: Given its promising preclinical profile and traditional use, carefully designed clinical trials are warranted to evaluate the safety and efficacy of this compound in patient populations.

The study of this compound underscores the potential for discovering innovative CNS drug candidates from natural sources and highlights the importance of exploring mechanisms of action that extend beyond the conventional receptor-centric paradigm.

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. meliordiscovery.com [meliordiscovery.com]

- 7. Intracellular modulation of NMDA receptor function by antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]

- 10. Haloperidol-Induced Catalepsy and Its Correlations with Acetylcholinesterase Activity in Different Brain Structures of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

The Pharmacological Profile of Alstonine: A Novel Antipsychotic Agent

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Alstonine, an indole alkaloid, presents a compelling and atypical pharmacological profile as a potential antipsychotic agent. Extensive preclinical evidence demonstrates its efficacy in animal models predictive of antipsychotic activity, including the inhibition of amphetamine-induced lethality and apomorphine-induced stereotypy. Notably, this compound's mechanism of action diverges from classical and most atypical antipsychotics, as it does not exhibit direct binding affinity for dopamine D1, D2, or serotonin 5-HT2A receptors. Instead, its therapeutic effects are attributed to a unique combination of modulating serotonin 5-HT2A/C receptor signaling and increasing dopamine uptake in key brain regions. This innovative mechanism suggests a potential for a favorable side effect profile, particularly concerning extrapyramidal symptoms. This whitepaper provides a comprehensive overview of the pharmacological properties of this compound, detailing its effects in preclinical models, elucidating its mechanism of action, and providing detailed experimental protocols to facilitate further research and development.

Introduction

The development of novel antipsychotic drugs with improved efficacy and reduced side effect profiles remains a critical challenge in the treatment of psychotic disorders such as schizophrenia. While existing medications have provided significant therapeutic benefits, they are often associated with debilitating side effects, including extrapyramidal symptoms, metabolic disturbances, and cardiovascular complications. This compound, a natural compound, has emerged as a promising candidate with a distinct pharmacological profile that may overcome some of these limitations.

This technical guide synthesizes the current scientific knowledge on this compound's antipsychotic properties, offering a detailed resource for researchers and drug development professionals. We present quantitative data from key preclinical studies in structured tables, provide detailed experimental methodologies, and visualize the proposed signaling pathways and experimental workflows using Graphviz diagrams.

In Vivo Pharmacological Profile

This compound has demonstrated significant antipsychotic-like effects in a variety of rodent models of psychosis. These studies highlight its potential to ameliorate the positive, negative, and cognitive symptoms of schizophrenia.

Models of Psychosis

Amphetamine-Induced Lethality in Grouped Mice: This model is highly predictive of antipsychotic activity. This compound has been shown to prevent amphetamine-induced lethality in a dose-dependent manner.[1]

Apomorphine-Induced Stereotypy in Mice: this compound effectively reduces the stereotypic behaviors induced by the dopamine agonist apomorphine, suggesting an antidopaminergic effect downstream of the receptor.[2]

MK-801-Induced Hyperlocomotion and Social Withdrawal: The NMDA receptor antagonist MK-801 is used to model the positive, negative, and cognitive symptoms of schizophrenia. This compound has been shown to reverse MK-801-induced hyperlocomotion and social interaction deficits in mice.[3][4]

Quantitative Behavioral Data

The following table summarizes the available quantitative data from key in vivo studies of this compound.

| Preclinical Model | Species | Endpoint | This compound Dose/Concentration | Result | Reference |

| Amphetamine-Induced Lethality | Mouse | Prevention of Lethality | 0.5 - 2.0 mg/kg (i.p.) | Active | [3] |

| Apomorphine-Induced Stereotypy | Mouse | Reduction of Stereotypic Behavior | Not specified | Effective | [2] |

| MK-801-Induced Hyperlocomotion | Mouse | Prevention of Hyperlocomotion | 0.1, 0.5, and 1.0 mg/kg | Effective | [3] |

| MK-801-Induced Social Withdrawal | Mouse | Reversal of Social Deficit | 0.5 and 1.0 mg/kg | Effective | [4] |

Mechanism of Action

This compound's antipsychotic effects are mediated through a novel mechanism that distinguishes it from existing treatments.

Receptor Binding Profile

Radioligand binding assays have demonstrated that this compound does not have a significant affinity for dopamine D1, D2, or serotonin 5-HT2A receptors, which are the primary targets of most conventional and atypical antipsychotics.[2]

Modulation of Serotonin 5-HT2A/C Receptors

Evidence suggests that this compound's antipsychotic-like effects are mediated by its interaction with serotonin 5-HT2A/C receptors.[5] The blockade of these receptors by the antagonist ritanserin prevents the behavioral effects of this compound in animal models.[5] The downstream signaling cascade likely involves the Gq/11 protein, phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][7][8]

Enhancement of Dopamine Uptake

A key aspect of this compound's mechanism is its ability to increase the uptake of dopamine in the striatum.[9] This effect is observed after acute administration and is not associated with changes in the density of dopamine transporters (DAT).[9] This suggests that this compound may allosterically modulate DAT function or interfere with signaling pathways that regulate transporter activity. The increase in dopamine clearance from the synapse likely contributes to its antipsychotic effects by reducing excessive dopaminergic neurotransmission. While the precise IC50 value for this effect is not yet determined, studies have shown that this compound does not alter the Vmax or Km of the dopamine transporter, suggesting a non-competitive mechanism of action.[10]

Indirect Modulation of Glutamate System

This compound's ability to reverse MK-801-induced behaviors points to an indirect modulation of the glutamatergic system. This is likely a consequence of its action on 5-HT2A/C receptors, which are known to influence NMDA receptor function.[11] By modulating serotonergic input to glutamatergic neurons, this compound may help to normalize the glutamatergic hypofunction implicated in schizophrenia.

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the antipsychotic effects of this compound.

Experimental Workflow for Amphetamine-Induced Lethality

Caption: Workflow for the amphetamine-induced lethality model in grouped mice.

Experimental Workflow for Dopamine Uptake Assay

Caption: Workflow for the in vitro dopamine uptake assay using striatal synaptosomes.

Detailed Experimental Protocols

Amphetamine-Induced Lethality in Grouped Mice

-

Animals: Male Swiss mice (20-25 g) are housed in groups of 10 per cage for at least one week before the experiment with free access to food and water.

-

Grouping: On the day of the experiment, mice are placed in transparent observation cages (e.g., 30 x 20 x 15 cm) in groups of three.

-

Drug Administration:

-

This compound (0.5, 1.0, or 2.0 mg/kg) or vehicle (e.g., saline with 1% Tween 80) is administered intraperitoneally (i.p.).

-

Thirty minutes after this compound or vehicle administration, d-amphetamine sulfate (e.g., 100 mg/kg) is administered i.p.

-

-

Observation: The number of deaths in each group is recorded at regular intervals for up to 24 hours after amphetamine administration.

-

Data Analysis: The percentage of mortality in each treatment group is calculated. Statistical significance is determined using Fisher's exact test. The ID50 (the dose that protects 50% of the animals from death) can be calculated for active compounds.[1]

Apomorphine-Induced Stereotypy in Mice

-

Animals: Male Swiss mice (20-25 g) are used.

-

Habituation: Mice are individually placed in observation cages for a 30-minute habituation period.

-

Drug Administration:

-

This compound (doses to be determined) or vehicle is administered i.p.

-

Thirty minutes later, apomorphine hydrochloride (e.g., 1-5 mg/kg) is administered subcutaneously (s.c.).

-

-

Observation: Immediately after apomorphine injection, stereotyped behaviors (e.g., sniffing, licking, gnawing, and climbing) are scored by a trained observer blind to the treatment conditions.[12][13] Scoring is typically performed every 5-10 minutes for a period of 30-60 minutes. A rating scale (e.g., 0-4) is used to quantify the intensity of the stereotypy.

-

Data Analysis: The total stereotypy score for each animal is calculated. The data are analyzed using non-parametric statistical tests such as the Mann-Whitney U test.

Dopamine Uptake Assay in Striatal Synaptosomes

-

Synaptosome Preparation:

-

Striata are dissected from rodent brains and homogenized in ice-cold sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

The supernatant is then centrifuged at high speed (e.g., 12,000 x g for 20 min at 4°C) to pellet the synaptosomes.

-

The synaptosomal pellet is resuspended in a physiological buffer.

-

-

Uptake Assay:

-

Synaptosomal preparations are pre-incubated with various concentrations of this compound or vehicle for a specified time (e.g., 10 minutes) at 37°C.

-

The uptake reaction is initiated by the addition of a known concentration of [³H]dopamine.

-

The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.

-

-

Measurement and Analysis:

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Non-specific uptake is determined in the presence of a potent dopamine uptake inhibitor (e.g., nomifensine).

-

The kinetic parameters of dopamine uptake, Vmax (maximal uptake velocity) and Km (substrate affinity), are determined by performing the assay with varying concentrations of [³H]dopamine and analyzing the data using Michaelis-Menten kinetics.[14][15][16]

-

Conclusion and Future Directions

This compound represents a promising new lead in the development of antipsychotic medications. Its unique mechanism of action, which avoids direct interaction with dopamine D2 receptors while modulating serotonergic and dopaminergic systems, holds the potential for improved therapeutic outcomes with a more favorable side effect profile. The preclinical data summarized in this guide provide a strong rationale for further investigation into its clinical efficacy.

Future research should focus on:

-

Conducting comprehensive dose-response studies to determine the ED50 values of this compound in various behavioral models.

-

Elucidating the precise molecular interactions between this compound and the 5-HT2A/C receptors and the dopamine transporter.

-

Investigating the detailed downstream signaling cascades activated by this compound to fully understand its cellular effects.

-

Performing pharmacokinetic and toxicology studies to assess its safety and suitability for clinical development.

The continued exploration of this compound's pharmacological profile may not only lead to a new therapeutic option for psychosis but also provide valuable insights into the complex neurobiology of these disorders.

References

- 1. Dopaminergic transmission and (+)amphetamine-induced lethality in aggregated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antipsychotic-like profile of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The putative antipsychotic this compound reverses social interaction withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stimulation of 5-HT(2) receptors in prefrontal pyramidal neurons inhibits Ca(v)1.2 L type Ca(2+) currents via a PLCbeta/IP3/calcineurin signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of Phosphatidylinositol-4,5-Bisphosphate Signaling in Cerebellar Purkinje Spines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Original mechanisms of antipsychotic action by the indole alkaloid this compound (Picralima nitida) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

Alstonine's Effects on Serotonin and Dopamine Neurotransmission: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonine, a pentacyclic indole alkaloid, has demonstrated a preclinical profile suggestive of atypical antipsychotic properties. This technical guide provides an in-depth analysis of its mechanism of action, focusing on its effects on serotonin and dopamine neurotransmission. A key characteristic of this compound is its apparent lack of direct interaction with dopamine D1 and D2 receptors, distinguishing it from classical and many atypical antipsychotics. Instead, its pharmacological effects are primarily mediated through the serotonergic system, with a notable interaction at 5-HT2A and 5-HT2C receptors. Furthermore, this compound indirectly modulates dopaminergic pathways and shows engagement with the glutamatergic system. This document consolidates available quantitative data, details common experimental protocols used in its study, and provides visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts.

Introduction

This compound is an indole alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Picralima nitida[1]. Traditionally used in Nigerian medicine for treating mental illness, modern preclinical studies have investigated its potential as an antipsychotic agent[2][3]. Its unique pharmacological profile, which deviates from the dopamine D2 receptor antagonism central to many antipsychotics, suggests a novel mechanism of action with the potential for a favorable side effect profile, particularly concerning extrapyramidal symptoms[4][5]. This guide synthesizes the current understanding of this compound's interaction with serotonergic and dopaminergic systems.

Interaction with Serotonin and Dopamine Receptors

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various neurotransmitter receptors. A consistent finding in the literature is the lack of significant direct binding to dopamine D1 and D2 receptors[4]. While specific Ki or IC50 values for this compound at these receptors are not consistently reported in the reviewed literature, displacement curves using radioligands such as [3H]Spiperone and [3H]SCH23390 have shown no significant interaction[4]. This indicates that this compound's mechanism of action is distinct from typical antipsychotics that act as D2 receptor antagonists.

Similarly, initial binding assays did not suggest a direct, high-affinity interaction with serotonin 5-HT2A receptors[4]. However, functional and behavioral studies provide strong evidence for the involvement of 5-HT2A and 5-HT2C receptors in mediating the effects of this compound[5][6][7][8]. It has been postulated that this compound may act as an inverse agonist at these receptors[9][10].

Table 1: Summary of this compound Receptor Binding Affinity Data

| Receptor | Radioligand Used | This compound Affinity (Ki or IC50) | Reference |

| Dopamine D1 | [3H]SCH23390 | No significant interaction reported | [4] |

| Dopamine D2 | [3H]Spiperone | No significant interaction reported | [4] |

| Serotonin 5-HT2A | Not specified | No significant direct interaction reported in initial binding assays | [4] |

| Serotonin 5-HT2A/2C | Not applicable (functional assays) | Functional antagonism/inverse agonism | [5][6][7][8] |

Effects on Neurotransmitter Levels

High-performance liquid chromatography (HPLC) with electrochemical detection has been utilized to quantify the effects of this compound on the levels of serotonin, dopamine, and their metabolites in different brain regions of mice. These studies reveal a significant modulation of both serotonergic and dopaminergic systems following this compound administration.

Serotonergic System

This compound administration leads to an increase in serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex and striatum. This suggests an overall increase in serotonergic transmission[3][9][11]. The elevated 5-HIAA levels are indicative of increased serotonin turnover.

Table 2: Quantitative Effects of this compound on Serotonin and 5-HIAA Levels in Mouse Brain

| Brain Region | Treatment | 5-HT Levels (ng/g tissue) | % Change from Control | 5-HIAA Levels (ng/g tissue) | % Change from Control | Reference |

| Frontal Cortex | Control (Saline) | ~150 | - | ~120 | - | [3] |

| This compound (1.0 mg/kg) | Increased (P < .05) | Not specified | Increased (P < .01) | Not specified | [3] | |

| Striatum | Control (Saline) | No significant change | - | ~250 | - | [3] |

| This compound (1.0 mg/kg) | No significant change | - | Increased (P < .05) | Not specified | [3] |

Note: Absolute values are estimated from graphical representations in the source material and are for illustrative purposes. Statistical significance is reported as in the source.

Dopaminergic System

The effects of this compound on the dopaminergic system are more complex and suggest an indirect modulatory role. In the frontal cortex, this compound has been shown to decrease dopamine (DA) levels while increasing the concentration of its intracellular metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC)[3]. In the striatum, DOPAC levels are also increased, but without a significant change in overall DA levels[3]. The levels of another major dopamine metabolite, homovanillic acid (HVA), remained unchanged in both regions[3]. This pattern suggests an increase in intraneuronal dopamine catabolism rather than a direct effect on dopamine release or receptor binding[3][9].

Table 3: Quantitative Effects of this compound on Dopamine, DOPAC, and HVA Levels in Mouse Brain

| Brain Region | Treatment | DA Levels (ng/g tissue) | % Change from Control | DOPAC Levels (ng/g tissue) | % Change from Control | HVA Levels (ng/g tissue) | % Change from Control | Reference |

| Frontal Cortex | Control (Saline) | ~100 | - | ~20 | - | ~25 | - | [3] |

| This compound (1.0 mg/kg) | Decreased (P < .01) | Not specified | Increased (P < .05) | Not specified | No significant change | - | [3] | |

| Striatum | Control (Saline) | ~6000 | - | ~800 | - | ~700 | - | [3] |

| This compound (1.0 mg/kg) | No significant change | - | Increased (P < .01) | Not specified | No significant change | - | [3] |

Note: Absolute values are estimated from graphical representations in the source material and are for illustrative purposes. Statistical significance is reported as in the source.

Signaling Pathways and Mechanisms of Action

The antipsychotic-like effects of this compound are primarily attributed to its interaction with the serotonergic system, which in turn modulates dopaminergic and glutamatergic pathways.

Serotonin 5-HT2A/2C Receptor-Mediated Effects

Behavioral studies have demonstrated that the effects of this compound can be blocked by the 5-HT2A/2C receptor antagonist, ritanserin[7][12][13]. This indicates that this compound's activity is dependent on its interaction with these receptors. The proposed mechanism is that this compound acts as an antagonist or inverse agonist at 5-HT2A/2C receptors, which are known to modulate the release of dopamine in various brain regions.

Indirect Modulation of Dopamine Neurotransmission

While this compound does not directly bind to dopamine receptors, its effects on DOPAC levels suggest an increase in intraneuronal dopamine metabolism[3]. One hypothesis is that this compound may enhance the activity of the dopamine transporter (DAT), leading to increased dopamine reuptake from the synapse and subsequent intracellular degradation by monoamine oxidase (MAO).

References

- 1. Determination of Neurotransmitter Levels in Models of Parkinson’s Disease by HPLC-ECD | Springer Nature Experiments [experiments.springernature.com]

- 2. Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5-HT2A/C receptors mediate the antipsychotic-like effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Anxiolytic Properties of Alstonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anxiolytic properties of the indole alkaloid alstonine. This compound, a primary component of various traditional plant-based remedies, has demonstrated significant potential as an anxiolytic agent in preclinical studies.[1][2] This document synthesizes key findings on its mechanism of action, experimental evidence from behavioral models, and detailed protocols for relevant assays.

Introduction

This compound is a pentacyclic indole alkaloid found in several plant species, including Alstonia boonei, Catharanthus roseus, and Rauvolfia vomitoria.[3] Traditionally used in Nigerian medicine to treat mental illnesses, modern pharmacological research has begun to validate its anxiolytic and antipsychotic-like effects.[4][5][6] This guide focuses specifically on the anxiolytic profile of this compound, presenting the current understanding of its neuropharmacological activity.

Mechanism of Action

The anxiolytic effects of this compound are primarily attributed to its interaction with the serotonergic system, specifically the 5-HT2A and 5-HT2C receptors.[3][5][7] Preclinical evidence strongly suggests that this compound's activity is dependent on these receptors, as its anxiolytic effects are reversed by the 5-HT2A/2C receptor antagonist, ritanserin.[5][7] While the precise interaction is still under investigation, it is hypothesized that this compound may act as an inverse agonist at these receptors.[8][9]

In addition to its serotonergic activity, this compound appears to indirectly modulate the glutamate system.[3][7] It has been shown to reverse the hyperlocomotion induced by the NMDA receptor antagonist MK-801, suggesting a potential downstream effect on glutamatergic transmission.[7][8] Notably, this compound does not appear to interact directly with dopamine D1/D2 receptors or GABA-A receptors, distinguishing its mechanism from many traditional anxiolytics and antipsychotics.[4][5]

Signaling Pathway Diagram

Preclinical Evidence and Data

The anxiolytic properties of this compound have been demonstrated in rodent models of anxiety. The most prominent studies utilize the hole-board test and the light/dark box test to assess anxiety-like behaviors in mice.

Hole-Board Test

The hole-board test is used to evaluate exploratory behavior and anxiety. A decrease in head-dipping behavior is indicative of higher anxiety levels. This compound has been shown to significantly increase the number of head-dips, suggesting a reduction in anxiety.[4][8]

Light/Dark Box Test

The light/dark box test assesses anxiety by measuring the conflict between the natural tendency of mice to explore a novel environment and their aversion to brightly lit areas. Anxiolytic compounds typically increase the time spent in the light compartment and the latency to enter the dark compartment. This compound has been observed to produce both of these effects, further supporting its anxiolytic profile.[4][8]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: Effects of this compound on the Hole-Board Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) |

| Vehicle | - | ~12 ± 2 |

| This compound | 0.5 | ~22 ± 3* |

| This compound | 1.0 | ~25 ± 4 |

| Diazepam (control) | 2.0 | ~28 ± 3 |

**P < 0.05, **P < 0.01 versus vehicle-treated group. Data are approximated from graphical representations in cited literature.[4][6][10]

Table 2: Effects of this compound on the Light/Dark Box Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Zone (s, Mean ± SEM) | Latency for First Crossing (s, Mean ± SEM) |

| Vehicle | - | ~80 ± 10 | ~30 ± 5 |

| This compound | 0.5 | ~140 ± 15* | ~90 ± 12 |

| This compound | 1.0 | ~160 ± 20 | ~110 ± 15 |

| Diazepam (control) | 2.0 | ~180 ± 20 | ~120 ± 18** |

**P < 0.05, **P < 0.01 versus vehicle-treated group. Data are approximated from graphical representations in cited literature.[4][6][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the behavioral assays used to characterize the anxiolytic effects of this compound.

General Experimental Workflow

Hole-Board Test Protocol

-

Apparatus: A square arena with a floor divided into smaller squares and containing multiple, evenly spaced holes. The apparatus is placed in a sound-attenuated room with controlled lighting.

-

Animals: Male mice are typically used and allowed to acclimatize to the testing room for at least one hour before the experiment.

-

Procedure:

-

Administer this compound (0.5 or 1.0 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam) 30 minutes before the test.[6][10]

-

Gently place the mouse in the center of the hole-board.

-

Record the behavior of the mouse for a defined period (e.g., 5 minutes) using a video camera.

-

Score the number of head-dips (exploratory behavior) and locomotor activity (number of squares crossed).

-

Clean the apparatus thoroughly between each trial to eliminate olfactory cues.

-

-

Data Analysis: Compare the number of head-dips between treatment groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Light/Dark Box Test Protocol

-

Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. An opening connects the two compartments.

-

Animals: Male mice are used and acclimatized as described for the hole-board test.

-

Procedure:

-

Administer this compound (0.5 or 1.0 mg/kg, i.p.), vehicle, or a positive control 30 minutes before the test.[6][10]

-

Place the mouse in the center of the light compartment, facing away from the opening.

-

Allow the mouse to explore the apparatus for a set duration (e.g., 5-10 minutes).

-

Record the session with a video camera.

-

Measure the time spent in the light compartment, the latency to the first entry into the dark compartment, and the number of transitions between compartments.

-

Clean the apparatus between each animal.

-

-

Data Analysis: Analyze the data using statistical methods such as ANOVA to compare the different treatment groups.

Conclusion and Future Directions

The available evidence strongly supports the anxiolytic properties of this compound. Its unique mechanism of action, centered on the 5-HT2A/2C receptors and indirect modulation of the glutamate system, presents a promising avenue for the development of novel anxiolytic drugs. Future research should focus on elucidating the precise molecular interactions of this compound with its receptor targets, further characterizing its pharmacokinetic and pharmacodynamic profiles, and exploring its potential therapeutic applications in a broader range of anxiety-related disorders. The lack of direct engagement with dopaminergic and GABAergic systems may also suggest a favorable side-effect profile compared to existing anxiolytics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The alkaloid this compound: a review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. The Alkaloid this compound: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anxiolytic properties of the antipsychotic alkaloid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. This compound as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Alstonine and Its Derivatives: A Technical Guide to Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimalarial properties of the indole alkaloid alstonine and its derivatives. It consolidates in vitro and in vivo data, details experimental methodologies, and visualizes key pathways and workflows to support ongoing research and development in the pursuit of novel antimalarial agents.

Introduction

The increasing resistance of Plasmodium parasites to existing antimalarial drugs necessitates the discovery and development of new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimalarial compounds, with quinine and artemisinin being notable examples. This compound, an indole alkaloid found in various species of the Alstonia genus, has emerged as a promising antiplasmodial agent. This document synthesizes the current scientific knowledge on the antimalarial activity of this compound, providing a technical resource for the scientific community.

In Vitro Antimalarial Activity

This compound has demonstrated potent and selective activity against multiple Plasmodium species in vitro. A key characteristic of its antiplasmodial action is a "slow-action" phenotype, suggesting a mechanism of action distinct from many rapidly acting antimalarials.

Quantitative Data on this compound Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against various strains of Plasmodium falciparum and Plasmodium knowlesi.

| Compound | Parasite Strain | Assay Duration (hours) | IC50 (µM) | Selectivity Index (SI) | Reference(s) |

| This compound | P. falciparum 3D7 | 96 | 0.17 | >1111 | [1][2] |

| This compound | P. falciparum (unspecified) | - | 0.18 | >1000 | [3] |

| This compound | P. falciparum Dd2 (chloroquine-resistant) | 96 | ~0.2 | - | [2] |

| This compound | P. falciparum FCR3 (chloroquine-resistant) | 96 | ~0.3 | - | [2] |

| This compound | P. falciparum C2B | 96 | ~0.15 | - | [2] |

| This compound | P. falciparum K1 (chloroquine-resistant) | 48 | >30 | - | [1] |

| This compound | P. falciparum D6 | 72 | 0.048 | - | [1] |

| This compound | P. falciparum W2 (chloroquine-resistant) | 72 | 0.109 | - | [1] |

| This compound | P. knowlesi | 48 | ~1.0 | - | [1][2] |

Note: The Selectivity Index (SI) is calculated as the ratio of the IC50 value against a human cell line to the IC50 value against the parasite. A higher SI indicates greater selectivity for the parasite.

This compound Derivatives

Currently, there is a limited amount of publicly available data on the synthesis and antimalarial activity of specific this compound derivatives. Further research into the structure-activity relationships of this compound analogs is warranted to explore opportunities for optimizing its antiplasmodial potency and pharmacokinetic properties.

In Vivo Antimalarial Activity

While in vitro data for pure this compound is robust, in vivo studies have primarily focused on extracts from Alstonia species, which contain this compound among other alkaloids.

Studies with Alstonia Extracts

Extracts from the bark and leaves of Alstonia boonei and Alstonia scholaris have demonstrated dose-dependent antimalarial activity in mice infected with Plasmodium berghei. These studies have shown a significant reduction in parasitemia and a delay in mortality.[4][5][6][7][8][9] For instance, a methanol extract of A. scholaris bark led to a dose-dependent improvement in the condition of infected mice.[5] Similarly, aqueous and ethanolic extracts of A. boonei have shown significant suppression of P. berghei in both suppressive and curative tests.[4][8]

Studies with Pure this compound